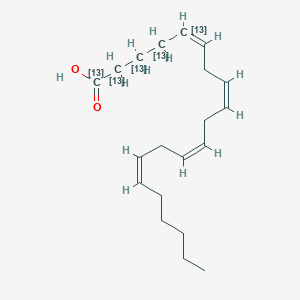
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonic Acid 1,2,3,4,5-13C is an isotopically enriched form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the biochemistry of living organisms. This compound is labeled with carbon-13 at positions 1, 2, 3, 4, and 5, making it particularly useful in metabolic studies using mass spectrometry . Arachidonic acid is a precursor for the biosynthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are essential for cell signaling and inflammation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arachidonic Acid 1,2,3,4,5-13C typically involves the incorporation of carbon-13 into the arachidonic acid molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains carbon-13 and then perform a series of chemical reactions to introduce the labeled carbon atoms at the desired positions .
Industrial Production Methods
Industrial production of Arachidonic Acid 1,2,3,4,5-13C involves large-scale synthesis using isotopically labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the specific positions. The final product is purified using techniques such as chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Arachidonic Acid 1,2,3,4,5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of eicosanoids and other signaling molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonic acid derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include various eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These compounds play critical roles in inflammation, immune response, and other physiological processes .
Aplicaciones Científicas De Investigación
Arachidonic Acid 1,2,3,4,5-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used in the study of lipid biochemistry and the synthesis of complex lipids.
Biology: Helps in understanding the metabolic pathways of arachidonic acid and its role in cell signaling.
Medicine: Used in research on inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Employed in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Arachidonic Acid 1,2,3,4,5-13C exerts its effects through its role as a precursor for eicosanoids. These signaling molecules are synthesized from arachidonic acid via enzymatic pathways involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The eicosanoids then interact with specific receptors on cell surfaces to modulate various physiological processes, including inflammation, immune response, and vascular function .
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: The non-labeled form of the compound, which is also a precursor for eicosanoids.
Eicosatetraenoic Acid: Another polyunsaturated fatty acid with similar biochemical properties.
Arachidonic Acid Methyl Ester 1,2,3,4,5-13C: An isotopically enriched form with a methyl ester group, used for similar metabolic studies.
Uniqueness
Arachidonic Acid 1,2,3,4,5-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways of arachidonic acid is crucial .
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
309.43 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1 |
Clave InChI |
YZXBAPSDXZZRGB-XDDXYDETSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



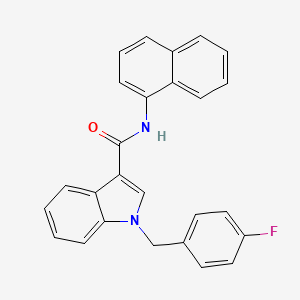

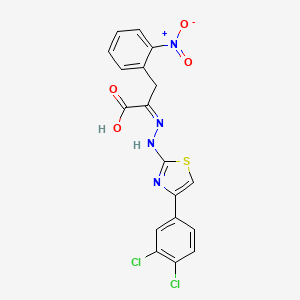
![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
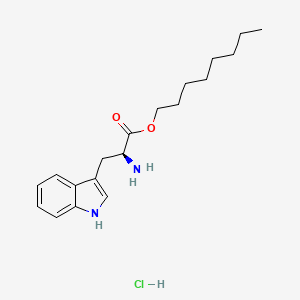
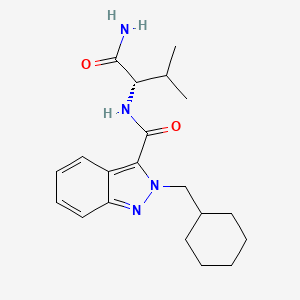
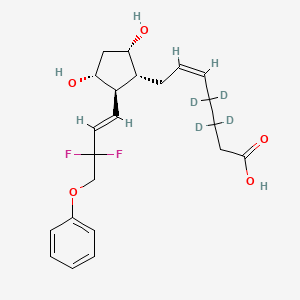
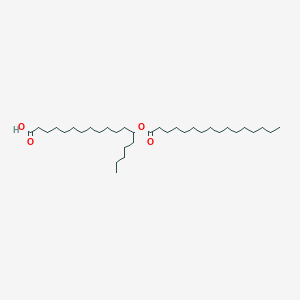
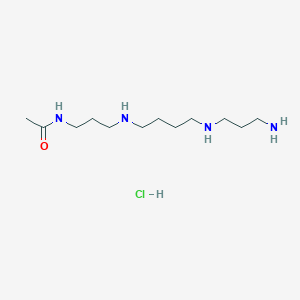
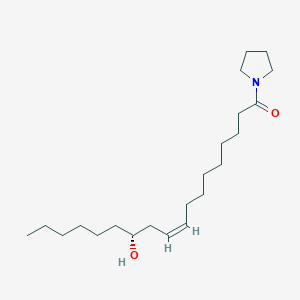

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)
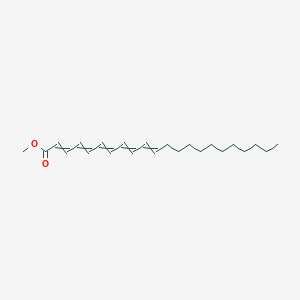
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)